Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoate
Overview
Description
Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoate is a chemical compound with the molecular formula C13H16O5. This compound is characterized by its phenyl ring with hydroxyl and methoxy groups, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-hydroxy-3,5-dimethoxybenzaldehyde as the starting material.
Reaction Steps: The compound undergoes a Knoevenagel condensation reaction with ethyl cyanoacetate in the presence of a base such as piperidine or triethylamine.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.
Scale-Up: The reaction conditions are optimized for large-scale production, including the use of continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: The hydroxyl group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl, Br) are used in substitution reactions.
Major Products Formed:
Oxidation Products: 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid.
Reduction Products: Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)propanol.
Substitution Products: Various halogenated derivatives.
Scientific Research Applications
Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoate is used in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is utilized in the production of fragrances and flavoring agents due to its phenolic structure.
Mechanism of Action
The mechanism by which ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methoxy groups enhance its binding affinity, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Ethyl 3-(3,4-dimethoxyphenyl)propionate: This compound differs by the position of the hydroxyl group on the phenyl ring.
Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate: This is the same compound but with a different nomenclature.
Uniqueness: Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoate is unique due to its specific arrangement of hydroxyl and methoxy groups, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c1-4-18-12(14)6-5-9-7-10(16-2)13(15)11(8-9)17-3/h7-8,15H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLOMFFWKXTKBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C(=C1)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40698829 | |
Record name | Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40698829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92157-61-4 | |
Record name | Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40698829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.